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hydrochloride

CAS No.: 2172592-06-0

Cat. No.: B2437165

Get Quote

Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform

for the discovery of novel therapeutics. Specifically, 1H-Indole-2-carbohydrazide and its

derivatives have emerged as potent anticancer agents capable of bypassing traditional

apoptosis resistance mechanisms[1]. This technical guide provides an authoritative analysis of

1H-Indole-2-carbohydrazide, focusing on its chemical synthesis, its role as a precursor to multi-

target kinase inhibitors, and its groundbreaking application in inducing methuosis—a non-

apoptotic, vacuolization-mediated cell death pathway[2].

Chemical Identity & Nomenclature Clarification
In pharmaceutical databases, there is a critical distinction between the free base and the salt

form of this compound, which directly impacts its pharmacokinetic application:
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Free Base (CAS 5055-39-0): 1H-Indole-2-carbohydrazide ( C9​H9​N3​O , MW: 175.19) is the

primary synthetic intermediate[3].

Hydrochloride Salt (CAS 2172592-06-0): 1H-Indole-2-carbohydrazide hydrochloride ( C9​

H10​ClN3​O , MW: 211.65) is the protonated form[4].

Causality in Drug Design: Researchers synthesize the hydrochloride salt to dramatically

enhance aqueous solubility. Protonation of the terminal amine disrupts the crystalline lattice

energy of the free base, facilitating dissolution in physiological buffers required for in vitro and

in vivo biological assays.

Synthetic Methodologies & Reaction Causality
The synthesis of 1H-indole-2-carbohydrazide requires a two-step sequence starting from 1H-

indole-2-carboxylic acid, followed by derivatization into bioactive agents.

1H-Indole-2-carboxylic acid Ethyl 1H-indole-2-carboxylate
 EtOH, H2SO4

Reflux 1H-Indole-2-carbohydrazide
(CAS 5055-39-0)

 Hydrazine Hydrate
EtOH, Reflux

Hydrochloride Salt
(CAS 2172592-06-0) HCl (gas/ethereal)

Bioactive Derivatives
(e.g., Compound 12A)

 Aldehydes / EDCI
Coupling

Click to download full resolution via product page

Fig 1: Synthetic workflow for 1H-Indole-2-carbohydrazide and its bioactive derivatives.

Protocol 1: Self-Validating Synthesis of 1H-Indole-2-
carbohydrazide Hydrochloride
Step 1: Esterification

Procedure: Suspend 1H-indole-2-carboxylic acid in absolute ethanol (EtOH) with a catalytic

amount of concentrated H2​SO4​. Reflux for 12 hours.

Causality: Direct amidation of a carboxylic acid with hydrazine is thermodynamically

unfavorable. Converting the acid to an ethyl ester creates a highly reactive electrophilic

center, lowering the activation energy for the subsequent nucleophilic acyl substitution[5].
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Step 2: Hydrazinolysis

Procedure: Dissolve the resulting ethyl 1H-indole-2-carboxylate in EtOH. Add an excess

(typically 3-5 equivalents) of hydrazine monohydrate ( NH2​NH2​⋅H2​O ) and reflux for 18

hours[5].

Causality: Hydrazine is a potent alpha-effect nucleophile. Using a large stoichiometric excess

is critical to prevent the formation of symmetric diacylhydrazines (where one hydrazine

molecule reacts with two ester molecules).

Validation: Monitor via TLC. The disappearance of the high-Rf ester spot and the

appearance of a highly polar, low-Rf hydrazide spot confirms conversion.

Step 3: Salt Formation

Procedure: Dissolve the purified free base (CAS 5055-39-0) in dry diethyl ether. Bubble

anhydrous HCl gas through the solution until precipitation ceases. Filter and dry under

vacuum to yield CAS 2172592-06-0.

Pharmacological Paradigms
A. The Methuosis Pathway
Traditional anticancer drugs rely on apoptosis, which often fails due to acquired resistance

(e.g., p53 mutations). 1H-Indole-2-carbohydrazide derivatives, particularly Compound 12A (5-

((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide), induce a novel cell death

mechanism called methuosis[2].

Methuosis is characterized by the hyperstimulation of macropinocytosis. The cell internalizes

massive amounts of extracellular fluid, forming macropinosomes that fail to recycle or fuse with

lysosomes. These vacuoles accumulate, displacing the cytoplasm and rupturing the cell[6].

Mechanistically, indole-2-carbohydrazide derivatives trigger this by activating the MAPK/JNK

and ERK1/2 signaling pathways[2].
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Fig 2: MAPK/JNK-mediated methuosis pathway induced by indole-2-carbohydrazide agents.

B. Multi-Target Kinase and Tubulin Inhibition
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Beyond methuosis, structural modifications of the indole-2-carbohydrazide core yield

compounds with distinct mechanisms:

Tubulin Inhibition: Furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives

bind to the colchicine site of tubulin, destabilizing microtubules and inducing G2/M cell cycle

arrest.

Kinase Inhibition: Thiazolyl-indole-2-carboxamide derivatives act as multi-target inhibitors,

suppressing key oncogenic kinases including EGFR, HER2, VEGFR-2, and CDK2[7].

Quantitative Efficacy Data & SAR
The structural versatility of the 1H-indole-2-carbohydrazide scaffold allows for extreme

selectivity between tumorigenic and healthy cells. Below is a summary of the quantitative

structure-activity relationship (SAR) data for leading derivatives.

Derivative /
Compound

Primary Target
/ Mechanism

Tested Cell
Line

IC50​( μM )
Selectivity /
Notes

Compound 12A
Methuosis

(MAPK/JNK)

MDA-MB-231

(Breast Cancer)
4.51±0.33

High pan-

cytotoxicity[2]

Compound 12A
Methuosis

(MAPK/JNK)

MCF-10A

(Normal Breast)
>50.0

>40-fold

selectivity for

cancer[2]

Compound 6i
Multi-kinase

(EGFR/HER2)

MCF-7 (Breast

Cancer)
6.10±0.40

Induces G2/M

arrest &

apoptosis[7]

Derivative 27a
Tubulin

(Colchicine site)

A549 (Lung

Cancer)
<0.50

Strongest tubulin

inhibition[8]

Self-Validating Experimental Protocols
Protocol 2: In Vitro Vacuolization & Methuosis Validation
Assay
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To definitively prove that an indole-2-carbohydrazide derivative induces methuosis rather than

apoptosis or autophagy, the following self-validating protocol must be executed.

Step 1: Cell Culture & Treatment

Seed MDA-MB-231 cells in 6-well plates at 2×105 cells/well. Incubate for 24 hours.

Treat cells with 5 μM of the indole-2-carbohydrazide derivative (e.g., Compound 12A)[2].

Step 2: Phase-Contrast Morphological Analysis

Procedure: Observe cells under a phase-contrast microscope at 12, 24, and 48 hours post-

treatment.

Causality: Methuosis is morphologically distinct. Unlike apoptosis (which shows membrane

blebbing and cell shrinkage), methuosis presents as massive, phase-lucent cytoplasmic

vacuoles that eventually coalesce[2].

Step 3: Mechanistic Validation (The Self-Validating Step)

Procedure: In a parallel control well, pre-treat cells for 1 hour with 25 μM EIPA (5-(N-ethyl-N-

isopropyl)amiloride) before adding the indole derivative.

Causality: EIPA is a specific inhibitor of Na+/H+ exchangers, which are strictly required for

macropinocytosis.

Validation: If the vacuoles are indeed macropinosome-derived (methuosis), EIPA pre-

treatment will completely abolish vacuole formation. If vacuoles still form, the mechanism is

likely autophagy, and the hypothesis is rejected.

Step 4: Molecular Confirmation via Western Blot

Lyse the treated cells and perform SDS-PAGE. Probe for p-JNK, total JNK, p-ERK1/2, and

total ERK1/2.

Expected Result: A dose-dependent upregulation of p-JNK and p-ERK1/2 confirms the

activation of the MAPK/JNK signaling axis responsible for methuotic induction[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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